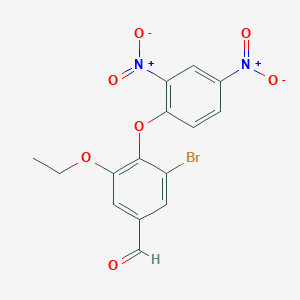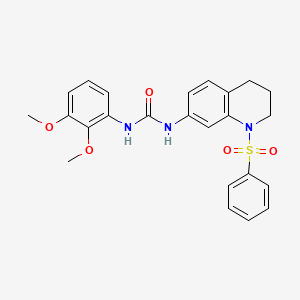
1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule. It contains a urea group, a phenylsulfonyl group, a tetrahydroquinoline group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the urea group, phenylsulfonyl group, tetrahydroquinoline group, and dimethoxyphenyl group would contribute to the complexity of the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the urea group could participate in condensation reactions, and the phenylsulfonyl group could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, which could influence its solubility in various solvents .
Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
Almorexant Metabolism in Humans
Almorexant, a tetrahydroisoquinoline derivative and dual orexin receptor antagonist, shows extensive metabolism with multiple metabolites identified, highlighting the complex disposition and elimination pathways of similar compounds. The study on Almorexant's metabolism underscores the importance of understanding the metabolic fate of chemical entities for their safe and effective therapeutic use (Dingemanse et al., 2013).
PFOS and PFOA Urinary Elimination
Research on the urinary elimination of perfluoroalkyl substances (PFASs), such as PFOS and PFOA, in humans offers insights into the elimination routes of synthetic compounds. This study suggests that urine is a significant pathway for the excretion of PFASs, which may have implications for the excretion and detoxification of structurally related compounds (Zhang et al., 2015).
Potential Therapeutic Roles
DMPS in Metal Detoxification
Sodium 2,3-dimercapto-1-propane sulfonate (DMPS) is used to treat metal intoxication, demonstrating the therapeutic potential of sulfur-containing compounds in chelation therapy. The ability of DMPS to mobilize mercury and arsenic highlights the relevance of understanding the therapeutic applications of related sulfonate compounds (Aposhian, 1998).
Sodium Phenylbutyrate in Urea Cycle Disorders
The use of sodium phenylbutyrate in the treatment of urea cycle disorders illustrates how compounds can modify metabolic pathways to treat specific disorders. The study on phenylbutyrate's impact on amino acid and protein metabolism in non-alcoholic steatohepatitis provides insights into how similar compounds might be used to manage metabolic imbalances (Scaglia, 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-22-12-6-11-20(23(22)32-2)26-24(28)25-18-14-13-17-8-7-15-27(21(17)16-18)33(29,30)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMYBDMKIIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

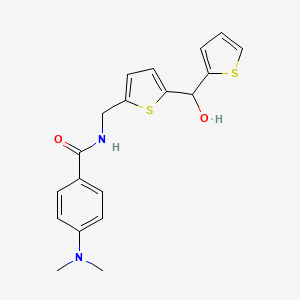
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2666242.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2666244.png)
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2666246.png)
![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
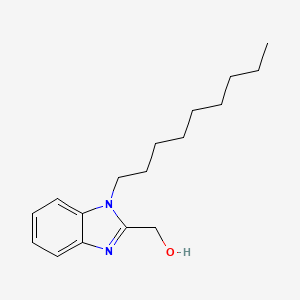
![(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666252.png)

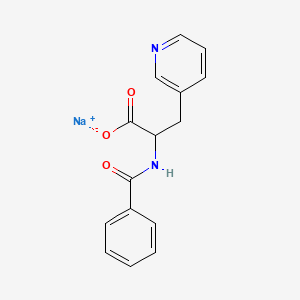
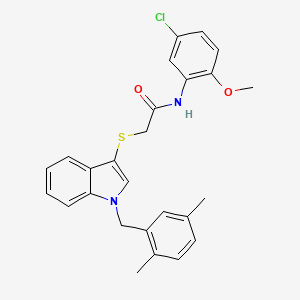
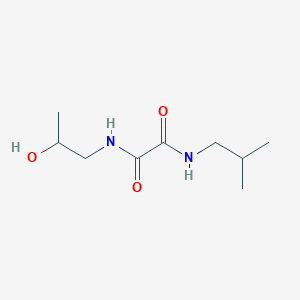
amine](/img/structure/B2666260.png)
